molecular formula C12H12OS B14029508 (1-Methoxynaphthalen-2-yl)(methyl)sulfane

(1-Methoxynaphthalen-2-yl)(methyl)sulfane

Cat. No.: B14029508
M. Wt: 204.29 g/mol
InChI Key: KMJWEMLBPWMGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxynaphthalen-2-yl)(methyl)sulfane is an organic compound with the molecular formula C12H12OS It is a derivative of naphthalene, featuring a methoxy group at the first position and a methylsulfane group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxynaphthalen-2-yl)(methyl)sulfane typically involves the reaction of 1-methoxynaphthalene with a methylsulfane reagent under controlled conditions. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Regeneration of the sulfane form

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

(1-Methoxynaphthalen-2-yl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfane groups can participate in various chemical interactions, influencing its biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methylsulfane group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxynaphthalen-1-yl)(methyl)sulfane
  • (3-Methoxynaphthalen-2-yl)(methyl)sulfane
  • (1-Bromonaphthalen-2-yl)(methyl)sulfane

Uniqueness

(1-Methoxynaphthalen-2-yl)(methyl)sulfane is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its isomers, the position of the methoxy and methylsulfane groups can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-methoxy-2-methylsulfanylnaphthalene

InChI

InChI=1S/C12H12OS/c1-13-12-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3

InChI Key

KMJWEMLBPWMGRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.